3-amino-N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
3-amino-N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4S/c1-27-14-5-2-12(3-6-14)16-8-7-15-19(23)20(30-22(15)25-16)21(26)24-13-4-9-17-18(10-13)29-11-28-17/h2-10H,11,23H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFWODXVHXWHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=CC5=C(C=C4)OCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-amino-N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide , identified by its CAS number 385387-22-4 , belongs to a class of thienopyridine derivatives. This article reviews its biological activity, pharmacological properties, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.45 g/mol . Its structure features a thieno[2,3-b]pyridine core, which is significant for its biological activity.
Research has indicated that compounds with similar structures exhibit activity as kinase inhibitors, particularly targeting Src family kinases (SFKs). These kinases are crucial in various cellular processes, including proliferation and survival, making them attractive targets for cancer therapy. The specific mechanism of action for this compound may involve inhibition of SFKs, leading to reduced tumor growth and enhanced apoptosis in cancer cells .
Biological Activity
- In vitro Studies : In laboratory settings, derivatives of thienopyridines have shown promising results against various cancer cell lines. The compound's structural analogs have demonstrated selective inhibition of tumor growth in xenograft models, indicating potential efficacy as an anticancer agent .
- In vivo Studies : Animal studies have suggested that compounds similar to this thienopyridine derivative can significantly inhibit tumor progression in models of pancreatic cancer when administered orally. The pharmacokinetic profile shows favorable absorption and distribution characteristics, which are critical for therapeutic effectiveness .
Case Study 1: Inhibition of Tumor Growth
A study evaluated the effects of a thienopyridine derivative on a c-Src-transfected 3T3 fibroblast xenograft model. Results indicated a significant reduction in tumor size compared to control groups, with a marked increase in survival rates among treated animals. The compound was administered at doses that exhibited minimal toxicity to normal tissues .
Case Study 2: Selectivity and Efficacy
Another investigation focused on the selectivity of related compounds against a panel of recombinant protein kinases. The results revealed that these compounds exhibited high selectivity for SFKs over other kinases, suggesting that they could minimize off-target effects commonly associated with kinase inhibitors .
Table 1: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of thieno[2,3-b]pyridine compounds can inhibit cancer cell proliferation. The presence of the benzodioxole moiety is associated with enhanced anticancer properties by targeting specific pathways involved in tumor growth and survival .
- Antimicrobial Properties : Compounds similar to thieno[2,3-b]pyridines have demonstrated antibacterial and antifungal activities. This suggests that the compound could be explored for developing new antimicrobial agents .
- Neuroprotective Effects : Some studies indicate that compounds containing benzodioxole structures may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Medicinal Chemistry Applications
In medicinal chemistry, the compound's unique structure allows for various modifications to enhance its pharmacological profile. Potential applications include:
- Drug Design : The structure can serve as a scaffold for synthesizing new derivatives with improved efficacy and safety profiles. The thieno[2,3-b]pyridine core is known for its versatility in drug design, particularly in creating compounds targeting kinases and other enzymes involved in disease processes .
- Lead Compound Development : Given its biological activity, this compound may serve as a lead structure for developing new therapeutics against cancer and infectious diseases. Structure-activity relationship (SAR) studies could further elucidate the optimal modifications needed to enhance its action.
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several analogs of thieno[2,3-b]pyridine derivatives. One analog showed significant cytotoxicity against breast cancer cell lines, with an IC50 value lower than standard chemotherapeutics used in clinical settings. This finding highlights the potential of modifying the benzodioxole group to enhance anticancer activity.
Case Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial properties of compounds related to thieno[2,3-b]pyridines. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, suggesting their potential as new antibiotic candidates. Further exploration into the mechanism of action revealed disruption of bacterial cell wall synthesis as a primary mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno[2,3-b]pyridine carboxamides exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Thieno[2,3-b]pyridine Carboxamides
Key Observations :
Synthetic Routes: The target compound likely shares synthesis strategies with and , where chloroacetamide derivatives react with thienopyridine precursors under basic conditions (e.g., sodium ethoxide). In contrast, compounds employ palladium-catalyzed cross-coupling for introducing aryl/heteroaryl groups, enhancing structural diversity.
Substituent Impact :
- N-Aryl Groups : The 1,3-benzodioxol-5-yl group in the target compound may confer better metabolic stability compared to halogenated aryl groups (e.g., 4-bromophenyl in Compound 9).
- 6-Position Substitution : The 4-methoxyphenyl group in the target compound contrasts with thiophen-2-yl (Compound 9) or trifluoromethyl () groups, affecting electronic and steric properties.
Biological Activity :
- Antiplasmodial activity is prominent in cyclopenta-fused derivatives like KuSaSch100 (), while AM-001 () is linked to cardiovascular pathways.
- The target compound’s activity remains uncharacterized but may align with anti-infective or kinase-modulating roles based on structural analogs.
Physical Properties: Melting points for thienopyridine carboxamides generally range between 240–260°C (), suggesting the target compound may exhibit similar thermal stability.
Preparation Methods
Cyclization of 1,3-Diones with Cyanothioacetamide
The thieno[2,3-b]pyridine scaffold is synthesized via cyclocondensation. A 1,3-dione derivative (e.g., 4-methoxyphenyl-substituted diketone) reacts with cyanothioacetamide in ethanol under basic conditions (triethylamine), forming a 2-mercaptonicotinonitrile intermediate. This step typically proceeds at 60–80°C for 12–24 hours, with yields exceeding 70%.
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Combine 4-methoxypropiophenone (10 mmol) and cyanothioacetamide (12 mmol) in ethanol.
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Add triethylamine (1.5 eq) and reflux at 80°C for 18 hours.
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Cool, filter, and wash with cold ethanol to isolate the intermediate.
Halogenation and Functionalization
The 2-mercaptonicotinonitrile undergoes halogenation (e.g., Cl or Br) at position 6 using POCl or PBr, enabling subsequent SNAr reactions. For instance, treatment with POCl at 110°C for 6 hours introduces a chlorine atom, critical for coupling with aryl groups.
Introduction of 4-Methoxyphenyl Group
Nucleophilic Aromatic Substitution (SNAr)
The halogenated intermediate reacts with 4-methoxyphenyl boronic acid via Suzuki-Miyaura coupling. Palladium catalysts (e.g., Pd(PPh)) and bases (KCO) in toluene/ethanol (3:1) at 90°C afford the 6-(4-methoxyphenyl) derivative in 65–78% yield.
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Catalyst: Pd(dppf)Cl (5 mol%)
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Solvent: DMF/HO (4:1)
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Temperature: 100°C, 12 hours
Alternative Friedel-Crafts Alkylation
In patents, Friedel-Crafts reactions attach the 4-methoxyphenyl group using AlCl as a catalyst. For example, reacting 2-chloro-thieno[2,3-b]pyridine with 4-methoxyphenylacetyl chloride in dichloromethane at 0°C achieves 72% yield.
Carboxamide Formation
Hydrolysis and Amide Coupling
The nitrile group at position 2 is hydrolyzed to a carboxylic acid using 4M NaOH, followed by amide coupling with 1,3-benzodioxol-5-amine. HATU or EDCI mediates the reaction in DMF, yielding the final product.
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Hydrolyze 2-cyano intermediate (5 mmol) with 4M NaOH (10 mL) at 100°C for 6 hours.
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Acidify with HCl to precipitate the carboxylic acid.
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React with 1,3-benzodioxol-5-amine (5.5 mmol), HATU (1.2 eq), and DIPEA (3 eq) in DMF (20 mL) at 25°C for 12 hours.
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Purify via silica chromatography (hexane/EtOAc 3:1).
Direct Aminolysis
Alternative approaches use aminolysis of 2-chloro intermediates. Treating 2-chloro-thieno[2,3-b]pyridine with 1,3-benzodioxol-5-amine in acetonitrile at reflux for 24 hours achieves the carboxamide directly, though yields are lower (45–55%).
Optimization and Challenges
Regioselectivity Control
Regioselectivity during cyclization is ensured by electron-withdrawing groups (e.g., methoxy) at position 6, directing thiophene ring formation. Polar aprotic solvents (DMF, THF) enhance selectivity over DCM or toluene.
Purification Techniques
Crude products often contain unreacted amine or dimeric byproducts. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity.
Yield Comparison of Methods
| Method | Key Step | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization + SNAr | Suzuki coupling | 78 | 97 | |
| Friedel-Crafts | AlCl-catalyzed | 72 | 93 | |
| Direct Aminolysis | Reflux in acetonitrile | 55 | 88 |
Scale-Up and Industrial Feasibility
Kilogram-scale synthesis employs continuous flow reactors for cyclization and SNAr steps, reducing reaction times by 40%. Cost analysis highlights cyanothioacetamide and palladium catalysts as major expenses, with a projected $320/kg production cost at scale .
Q & A
Q. What are the key synthetic strategies for synthesizing 3-amino-N-(1,3-benzodioxol-5-yl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a benzodioxole-5-amine derivative with a thienopyridine precursor. For example, hydrazinopyridine derivatives can react with substituted benzaldehydes under acidic conditions (e.g., acetic acid in ethanol) to form Schiff base intermediates .
- Step 2: Cyclization using reagents like sodium hypochlorite to form the thieno[2,3-b]pyridine core .
- Step 3: Functionalization of the pyridine ring with a 4-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution .
- Final Step: Carboxamide formation via coupling reactions (e.g., EDC/HOBt-mediated amidation) .
Critical Parameters: Reaction temperatures (e.g., room temperature for cyclization), solvent selection (ethanol, DMF), and purification via column chromatography .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are used to verify substituent positions. For example, the benzodioxole protons resonate as singlet peaks at δ ~6.8–7.2 ppm, while the methoxyphenyl group shows a characteristic triplet at δ ~3.8 ppm .
- FTIR Analysis: Confirms functional groups (e.g., NH stretching at ~3198 cm, carbonyl (C=O) at ~1650 cm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] calculated for CHNOS: 413.0902) .
- HPLC-PDA: Ensures >95% purity using C18 columns with acetonitrile/water gradients .
Q. What initial biological screening assays are appropriate for this compound?
Methodological Answer:
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., Pseudomonas aeruginosa, Proteus vulgaris) using broth microdilution (MIC values) .
- Enzyme Inhibition Assays: Screen against kinases or proteases (e.g., EGFR tyrosine kinase) via fluorescence-based assays .
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
Methodological Answer: Modify substituents systematically and evaluate changes:
- Benzodioxole vs. Phenyl Groups: Replace the benzodioxole moiety with halogenated aryl groups (e.g., 4-chlorophenyl) to enhance lipophilicity and membrane permeability .
- Methoxy Position: Compare 4-methoxyphenyl with 3-methoxy or ortho-substituted analogs to assess steric/electronic effects on target binding .
- Thienopyridine Core: Introduce electron-withdrawing groups (e.g., CF) to stabilize the ring system and improve metabolic stability .
Q. Table 1: SAR Trends in Analogous Thienopyridine Derivatives
Q. How can researchers resolve contradictions in biological data across different studies?
Methodological Answer:
- Replicate Assays: Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .
- Orthogonal Assays: Validate enzyme inhibition results with SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
- Control for Solubility: Use DMSO concentrations ≤0.1% to avoid solvent interference in cell-based assays .
- Cross-Study Comparison: Normalize data to reference compounds (e.g., cisplatin for cytotoxicity) to contextualize results .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) to calculate intrinsic clearance (Cl) .
- Plasma Protein Binding (PPB): Use ultrafiltration or equilibrium dialysis to measure free fraction (%) .
- Caco-2 Permeability: Assess intestinal absorption potential via apparent permeability (P) .
- Half-Life (t): Determine in rodent models using LC-MS/MS after IV/PO administration .
Q. How can computational methods guide the design of derivatives with improved selectivity?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to predict binding modes to target proteins (e.g., EGFR kinase domain) .
- QSAR Modeling: Corrogate substituent properties (e.g., logP, polar surface area) with activity data to identify optimal descriptors .
- ADMET Prediction: Employ SwissADME or ADMETLab to forecast toxicity and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
